3-[(Propane-2-sulfonyl)methyl]piperidine
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Overview
Description
3-[(Propane-2-sulfonyl)methyl]piperidine is a chemical compound with the molecular formula C9H19NO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propane-2-sulfonyl)methyl]piperidine typically involves the reaction of piperidine with propane-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Propane-2-sulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(Propane-2-sulfonyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-[(Propane-2-sulfonyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival. By influencing these pathways, the compound can exert its biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Compounds with a piperidine ring fused to another ring system.
Uniqueness
3-[(Propane-2-sulfonyl)methyl]piperidine is unique due to the presence of the propane-2-sulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
3-(propan-2-ylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
GIICJKQYGXJPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
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